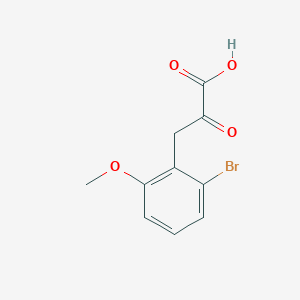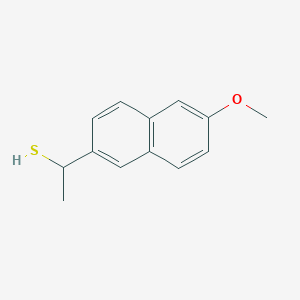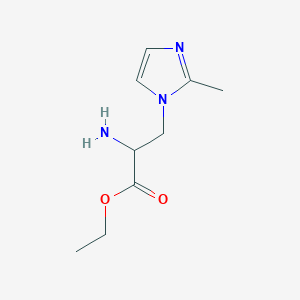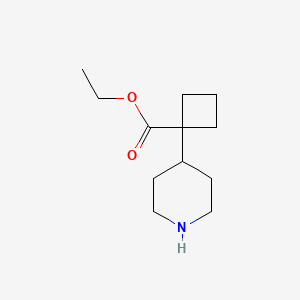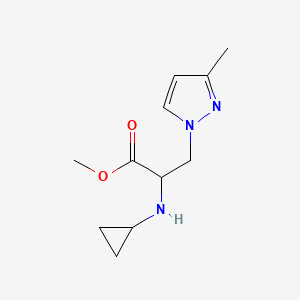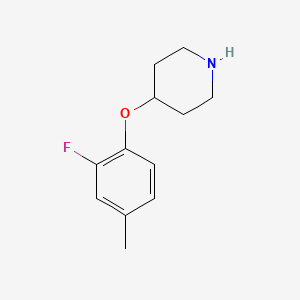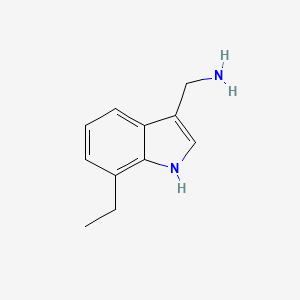
(7-ethyl-1H-indol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(7-ethyl-1H-indol-3-yl)methanamine” is a chemical compound with the following structural formula:
C9H10N2
It belongs to the class of indole derivatives and contains an ethyl group attached to the indole nitrogen. The compound is also known as “1-(7-ethyl-1H-indol-3-yl)ethanamine” or "1H-indole-3-ethanamine, N-methyl-" .Métodos De Preparación
Synthetic Routes:: The synthetic preparation of “(7-ethyl-1H-indol-3-yl)methanamine” involves several steps. One common approach is the reduction of 7-ethylindole using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The resulting intermediate, 7-ethylindoline, can then be further reacted with formaldehyde to yield the target compound.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable routes to achieve high yields.
Análisis De Reacciones Químicas
Reactions:: “(7-ethyl-1H-indol-3-yl)methanamine” can undergo various chemical reactions, including:
Reduction: Reduction of the indole ring using reducing agents.
Substitution: Substitution reactions at the indole nitrogen or other positions.
Condensation: Formation of imines or Schiff bases.
Reduction: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Condensation: Formaldehyde or aldehydes/ketones.
Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of 7-ethylindoline, while substitution can yield various derivatives.
Aplicaciones Científicas De Investigación
Chemistry::
- Used as a building block in the synthesis of other indole-based compounds.
- Investigated for its role in heterocyclic chemistry.
- Potential pharmacological applications due to its indole scaffold.
- May interact with serotonin receptors or other neurotransmitter systems.
- Used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
The exact mechanism of action for “(7-ethyl-1H-indol-3-yl)methanamine” remains an area of ongoing research. It likely involves interactions with specific molecular targets, such as receptors or enzymes, leading to biological effects.
Comparación Con Compuestos Similares
While there are related indole derivatives, the unique feature of this compound lies in its ethyl substitution at the 7-position. Similar compounds include N-methylindole and other indole-based amines.
Propiedades
Número CAS |
887581-02-4 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
(7-ethyl-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C11H14N2/c1-2-8-4-3-5-10-9(6-12)7-13-11(8)10/h3-5,7,13H,2,6,12H2,1H3 |
Clave InChI |
DSMRHIBRAKCNEK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)C(=CN2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


